molecular formula C10H5Cl2NO2 B216878 N-(p-Azidobenzoyl)daunorubicin CAS No. 103597-53-1

N-(p-Azidobenzoyl)daunorubicin

Número de catálogo B216878
Número CAS: 103597-53-1
Peso molecular: 672.6 g/mol
Clave InChI: DVFIKDMREBKLPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(p-Azidobenzoyl)daunorubicin, commonly referred to as AD-32, is a derivative of the anti-cancer drug daunorubicin. It is a photosensitive compound that can be activated by light to release reactive oxygen species, which can cause damage to cancer cells. AD-32 has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Mecanismo De Acción

AD-32's mechanism of action involves the generation of reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cancer cells, leading to cell death. AD-32 has also been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
AD-32 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the expression of proteins involved in cell cycle progression and increase the expression of proteins involved in DNA damage response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

AD-32's photosensitivity allows for targeted delivery of the compound to cancer cells using light. This can minimize damage to healthy cells and tissues. However, the use of light to activate AD-32 can also be a limitation, as it may not be feasible in certain types of cancer or in certain parts of the body.

Direcciones Futuras

Future research on AD-32 could focus on optimizing its delivery to cancer cells, improving its efficacy, and exploring its potential in combination with other cancer treatments. Additionally, further studies are needed to determine the safety and feasibility of using light to activate AD-32 in clinical settings.

Métodos De Síntesis

AD-32 can be synthesized by reacting daunorubicin with p-azidobenzoyl chloride in the presence of a base. The reaction yields a mixture of AD-32 and its isomer, which can be separated by chromatography.

Aplicaciones Científicas De Investigación

AD-32 has been studied extensively for its potential as a cancer treatment. In vitro studies have shown that AD-32 is effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. AD-32 has also been shown to be effective in vivo in mouse models of breast cancer and melanoma.

Propiedades

Número CAS

103597-53-1

Fórmula molecular

C10H5Cl2NO2

Peso molecular

672.6 g/mol

Nombre IUPAC

N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-4-azidobenzamide

InChI

InChI=1S/C34H32N4O11/c1-14-28(40)20(36-33(45)16-7-9-17(10-8-16)37-38-35)11-23(48-14)49-22-13-34(46,15(2)39)12-19-25(22)32(44)27-26(30(19)42)29(41)18-5-4-6-21(47-3)24(18)31(27)43/h4-10,14,20,22-23,28,40,42,44,46H,11-13H2,1-3H3,(H,36,45)

Clave InChI

DVFIKDMREBKLPZ-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O

Sinónimos

N-(p-azidobenzoyl)daunorubicin
NSC 372108
NSC-372108

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.